molecular formula C15H16O2 B8744660 3-(4-Phenylphenoxy)propan-1-ol CAS No. 173025-78-0

3-(4-Phenylphenoxy)propan-1-ol

Cat. No. B8744660
Key on ui cas rn: 173025-78-0
M. Wt: 228.29 g/mol
InChI Key: UXNMTZJRIDBWSL-UHFFFAOYSA-N
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Patent
US07192982B2

Procedure details

To a solution of 3-(biphenyl-4-yloxy)-propan-1-ol (1.00 g, 4.38 mmol) in CH2Cl2 (20 mL) at 0° C. was added triphenylphosphine (1.61 g, 6.14 mmol) and carbon tetrabromide (1.81 g, 5.47 mmol). The reaction mixture was allowed to warm to room temperature, stirred for 1 hour, and extracted with ethyl acetate (50 mL). The organic layer was washed with H2O (3×50 mL) and bine (3×25 mL), dried (MgSO4), filtered and concentrated. The crude product was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate, 9:1) to produce 4-(3-bromo-propoxy)-biphenyl (1.22 g, 95%). 1H-NMR (200.15 MHz, CDCl3): δ 7.57–7.29 (m, 7H), 6.98 (dd, 2H, J=6.72, 1.88), 4.15 (t, 2H, J=5.92), 3.62 (t, 2H, J=6.44), 2.34 (qn, 2H, J=5.92).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][C:4]([O:7][CH2:8][CH2:9][CH2:10]O)=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Br)(Br)(Br)[Br:38]>C(Cl)Cl>[Br:38][CH2:10][CH2:9][CH2:8][O:7][C:4]1[CH:5]=[CH:6][C:1]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)OCCCO)C1=CC=CC=C1
Name
Quantity
1.61 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.81 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with H2O (3×50 mL) and bine (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (silica gel, hexanes/ethyl acetate, 9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCOC1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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